molecular formula C7H7NOS B2991740 2-Methoxy-2-(thiophen-3-yl)acetonitrile CAS No. 1488221-37-9

2-Methoxy-2-(thiophen-3-yl)acetonitrile

Cat. No.: B2991740
CAS No.: 1488221-37-9
M. Wt: 153.2
InChI Key: FHUVIDQCGRLAEA-UHFFFAOYSA-N
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Description

2-Methoxy-2-(thiophen-3-yl)acetonitrile (CAS 1488221-37-9) is a high-purity nitrile-containing heterocyclic compound offered with a guaranteed purity of 98% . This reagent serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. Its molecular structure incorporates both an electron-rich thiophene ring and a methoxy-substituted nitrile group, making it a useful precursor for the construction of more complex, functionalized molecules, particularly novel heterocyclic systems . Thiophene derivatives substituted at the 3-position are of significant interest in pharmaceutical and materials science research . They are found in a wide range of therapeutics with applications as antitumor, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents . The nitrile functional group is a crucial motif in many active pharmaceutical ingredients and can be readily transformed into other valuable functional groups, such as carboxylic acids or amines, greatly expanding its utility in synthetic pathways . Researchers can leverage this compound in various metal-catalyzed or metal-free cyanomethylation reactions, cyclization processes, and as a starting material for the development of thiophene-based heterocycles like thiazoles and selenazoles . Please handle this compound with appropriate care. It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-thiophen-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVIDQCGRLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Methoxy 2 Thiophen 3 Yl Acetonitrile Architectures

Methodologies for Thiophene-Acetonitrile Core Formation

The formation of the central thiophene-acetonitrile core is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methodologies have been adapted for this purpose, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Knoevenagel Condensation Approaches with Thiophene (B33073) Aldehyde and Methoxyacetonitrile (B46674) Equivalents

The Knoevenagel condensation is a modification of the aldol condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the context of synthesizing 2-methoxy-2-(thiophen-3-yl)acetonitrile, this approach would typically involve the reaction of thiophene-3-carbaldehyde with a methoxyacetonitrile equivalent in the presence of a weak base catalyst, such as an amine. wikipedia.org

The general mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to furnish the unsaturated nitrile. While direct use of methoxyacetonitrile can be challenging, derivatives with enhanced acidity of the α-proton are often employed. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the product. bhu.ac.in Greener synthesis methods, such as using ultrasound or microwave irradiation in solvent-free conditions, have been shown to improve yields and reduce reaction times for Knoevenagel condensations. bhu.ac.in

A related approach involves the Knoevenagel condensation of tetrahydrothiophen-3-one with cyanoacetic acid, followed by dehydrogenation, which highlights the utility of this reaction in building the 3-thienylacetonitrile scaffold. google.com

Radical Cyanomethylation Reactions for Thiophene Scaffolds

Radical cyanomethylation offers an alternative pathway for the introduction of a cyanomethyl group onto a thiophene ring. These reactions typically involve the generation of a cyanomethyl radical, which then adds to the aromatic thiophene scaffold. acs.org Photochemical methods can be employed to generate the necessary radical species. acs.org For instance, the irradiation of a suitable precursor in the presence of the thiophene substrate can lead to the desired cyanomethylated product.

Recent advancements in this area include the use of N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions and visible-light-mediated hydro(cyanomethylation) of alkenes, which could be adapted for the functionalization of thiophene derivatives. organic-chemistry.org A proposed general mechanism for photoredox-catalyzed radical reactions involves the excitation of a photocatalyst by visible light, followed by a single electron transfer to generate the radical species, which then reacts with the substrate. nih.gov While direct radical cyanomethylation of thiophene itself can lead to a mixture of isomers, the use of 3-substituted thiophenes can provide greater regioselectivity. clockss.org

Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. acs.org Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl nitriles. nih.govnih.gov

One common strategy involves the coupling of a 3-halothiophene with a suitable cyanomethyl equivalent. For instance, the palladium-catalyzed cyanation of (hetero)aryl halides using non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O has been reported. nih.gov The use of palladacycle catalysts can prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.govnih.gov Another approach is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.org This method is known for its high chemo- and regioselectivity. acs.org

Recent developments have focused on milder reaction conditions, such as performing the palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media at or near room temperature. organic-chemistry.orgmit.edu These methods often utilize zinc cyanide (Zn(CN)₂) as the cyanide source and are compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net The regioselective C-H arylation of 3-substituted thiophenes using a Knochel-Hauser base (TMPMgCl·LiCl) followed by a nickel- or palladium-catalyzed cross-coupling with an aryl halide also presents a viable route. clockss.orgresearchgate.net

Table 1: Comparison of Metal-Catalyzed Coupling Reactions for Aryl Nitrile Synthesis

Coupling ReactionCatalyst/ReagentsKey Advantages
Palladium-Catalyzed Cyanation Pd catalyst, K₄[Fe(CN)₆] or Zn(CN)₂Use of non-toxic cyanide sources, mild conditions, broad substrate scope. nih.govorganic-chemistry.org
Negishi Coupling Ni or Pd catalyst, Organozinc reagentHigh chemo- and regioselectivity. acs.org
C-H Arylation/Coupling TMPMgCl·LiCl, Ni or Pd catalystRegiocontrolled functionalization of substituted thiophenes. clockss.orgresearchgate.net

Multi-component Reaction Strategies for Modular Assembly

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the components, offer a highly efficient and atom-economical approach to complex molecules. baranlab.org Several MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.comnih.govresearchgate.net

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of functionalized thiophenes. nih.govresearchgate.netresearchgate.net The Passerini three-component reaction involves an isocyanide, a carbonyl compound (such as thiophene-3-carbaldehyde), and a carboxylic acid to produce an α-acyloxy carboxamide. researchgate.net The Ugi four-component reaction extends this by incorporating an amine, leading to the formation of an α-acetamido carboxamide. researchgate.net These reactions allow for the rapid assembly of molecular complexity from simple and readily available starting materials.

Other MCRs for thiophene synthesis include cascade annulations, such as the DBU-promoted three-component reaction of 3-oxo-nitriles, enones, and elemental sulfur to produce multiply substituted 3-cyano-thiophenes. researchgate.net A base-catalyzed one-pot, two-step, three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur also provides direct access to 2-aryl-3-cyanothiophenes. rsc.org

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in modern organic chemistry, particularly for applications in the life sciences.

Application of Chiral Auxiliaries for Enantioenrichment

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in the asymmetric synthesis of a vast array of biologically active compounds. nih.gov

Commonly used chiral auxiliaries are often derived from naturally occurring chiral molecules, such as amino acids, terpenes, and carbohydrates. nih.gov Well-known examples include Evans' oxazolidinones, Corey's 8-phenylmenthol, and pseudoephedrine. wikipedia.orgyoutube.comnih.gov In the synthesis of chiral α-aryl nitriles, a chiral auxiliary can be attached to the acetonitrile (B52724) moiety or the thiophene precursor. The steric bulk and electronic properties of the auxiliary then direct the approach of a reagent from a specific face of the molecule, leading to the preferential formation of one enantiomer.

For instance, amides derived from pseudoephenamine, a versatile chiral auxiliary, have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The general procedure involves the attachment of the auxiliary to the substrate, followed by a diastereoselective reaction, and finally, the cleavage of the auxiliary to yield the enantioenriched product. youtube.com

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationKey Features
Evans' Oxazolidinones Asymmetric aldol reactions, alkylations. High diastereoselectivity, predictable stereochemical outcome. researchgate.net
Pseudoephedrine/Pseudoephenamine Asymmetric alkylations. nih.govGood stereocontrol, derived amides are often crystalline. nih.gov
Camphorsultam Asymmetric Diels-Alder reactions, alkylations. researchgate.netEffective in a variety of asymmetric transformations. researchgate.net
8-Phenylmenthol Early example of a chiral auxiliary. youtube.comIntroduced by E.J. Corey. youtube.com

Asymmetric Catalysis for Diastereoselective and Enantioselective Control

Achieving stereochemical control at the α-carbon of the acetonitrile moiety is crucial for accessing specific enantiomers of this compound. This can be approached through various catalytic asymmetric strategies targeting the formation of either the C-O or C-C bond at the stereocenter.

Enantioselective Cyanation and Alkoxylation: One potential pathway involves the enantioselective cyanation of a suitable precursor. Catalytic enantioselective cyanation is a well-established method for creating α-chiral nitriles. ecnu.edu.cnresearchgate.net Various chiral catalysts have been developed to address the synthesis of structurally diverse chiral nitriles. ecnu.edu.cnecnu.edu.cn For instance, a precursor like 3-(dimethoxymethyl)thiophene could undergo an asymmetric Strecker-type reaction, or a thiophene-3-carbaldehyde derivative could be converted to a chiral cyanohydrin, followed by methylation.

Alternatively, the asymmetric α-alkoxylation of (thiophen-3-yl)acetonitrile offers a direct route. While specific examples for this substrate are not prevalent, organocatalysis using chiral phase-transfer catalysts or metal-based catalysis with chiral ligands could facilitate the enantioselective introduction of the methoxy (B1213986) group.

Stereoconvergent Cross-Coupling: A powerful modern approach is the stereoconvergent cross-coupling of racemic α-halonitriles. nih.gov A hypothetical route could involve a nickel-catalyzed Negishi arylation of a racemic α-bromo-α-methoxyacetonitrile with a 3-thienylzinc reagent. This method has proven effective for creating α-aryl nitriles with high enantioselectivity using chiral ligands like bidentate bis(oxazolines). nih.gov Such reactions can proceed at very low temperatures to enhance selectivity. nih.gov

The table below illustrates catalyst systems used in analogous asymmetric transformations that could be adapted for the synthesis of chiral thiophene derivatives.

Catalyst TypeTransformationSubstrate TypeStereoselectivity Achieved
Chiral Vanadium-Schiff Base ComplexesAsymmetric OxidationProchiral SulfidesUp to 79% ee
Nickel-bis(oxazoline) ComplexesStereoconvergent Negishi CouplingRacemic α-bromonitrilesHigh enantioselectivity
Chiral Phosphoric Acid[4+2] CycloadditionThiophene-containing substratesExcellent enantioselectivities

This table presents data from analogous systems to illustrate the potential of these catalysts.

Control of Diastereoselectivity in Functionalization Reactions

When a pre-existing chiral center is present in the thiophene ring or its substituents, controlling the formation of a second stereocenter becomes a question of diastereoselectivity. Functionalization reactions must be designed to favor one diastereomer over the other.

Substrate and Reagent Control: If the thiophene substrate already contains a stereocenter, its steric and electronic properties can direct the approach of reagents. For example, in the functionalization of a thiophene derivative bearing a chiral auxiliary, the existing stereocenter can block one face of the molecule, leading to a diastereoselective reaction.

Catalytic Asymmetric Dearomatization: Recent advancements in the catalytic asymmetric dearomatization (CADA) of thiophenes offer powerful methods for creating multiple stereocenters with high control. rsc.orgrsc.org Although this involves dearomatization, subsequent chemical steps could potentially restore aromaticity while retaining the newly formed stereocenters. For instance, an intramolecular [4+2] hetero-Diels-Alder cycloaddition of a thiophene derivative can generate chiral spiranes with excellent diastereoselectivity and enantioselectivity. rsc.org

The following table summarizes results from diastereoselective reactions on thiophene-related structures, highlighting the high levels of control achievable.

Reaction TypeCatalyst/MethodSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Intramolecular [4+2] CycloadditionOrganocatalysisFunctionalized ThiopheneHighExcellent
Asymmetric OxidationChiral Vanadium ComplexThiophene-derived sulfideNot ApplicableUp to 79%

Data is illustrative of diastereocontrol in functionalization of thiophene-containing systems.

Regioselective Synthesis of Thiophene-Acetonitrile Isomers and Analogues

The substitution pattern on the thiophene ring profoundly impacts the molecule's properties. Regioselective synthesis is therefore critical for producing specific isomers like this compound as opposed to its 2-substituted or other positional isomers.

Direct C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocycles. acs.org The inherent reactivity of thiophene C-H bonds (C2 and C5 being more reactive than C3 and C4) can be exploited or overridden using directing groups. Palladium-catalyzed C-H arylation, for example, can be guided to the C3 or C4 positions. acs.orgsemanticscholar.org Palladium/norbornene cooperative catalysis has been shown to achieve vicinal difunctionalization at the C4 and C5 positions with complete site selectivity. nih.gov

Halogenation and Cross-Coupling: A classic and reliable strategy involves the regioselective halogenation of the thiophene ring followed by metal-catalyzed cross-coupling reactions. For instance, 3-bromothiophene or 3-iodothiophene can be synthesized and then used in Suzuki, Stille, or Negishi coupling reactions to introduce the desired acetonitrile moiety or a precursor. organic-chemistry.orgnih.gov The synthesis of 3-iodothiophenes can be achieved through methods like the iodocyclization of 1-mercapto-3-yn-2-ols. nih.gov

Directed Ortho-Metalation: Directed ortho-metalation (DoM) is another key strategy. A directing group at the 2-position of thiophene can direct lithiation to the C3 position. Quenching the resulting organolithium species with a suitable electrophile can then install the desired functionality at the 3-position.

The following table outlines different approaches to achieve regiocontrol in the synthesis of substituted thiophenes.

MethodPosition TargetedReagents/CatalystsKey Features
Direct C-H FunctionalizationC4/C5Pd/Norbornene CatalysisHigh site selectivity for vicinal positions. nih.gov
Oxidative CouplingC4Pd(tfa)₂, Ag₂O, BQRegioselective coupling of 3-substituted thiophenes. acs.org
IodocyclizationC3I₂, NaHCO₃Synthesis of 3-iodothiophene precursors. organic-chemistry.org
Directed MetalationC3n-BuLi, Directing GroupHigh regioselectivity adjacent to a directing group.

Mechanistic Investigations of 2 Methoxy 2 Thiophen 3 Yl Acetonitrile Reactivity

Elucidation of Nucleophilic Substitution Pathways Involving the Methoxy (B1213986) Group

The methoxy group on a carbon adjacent to an aromatic ring can potentially be a target for nucleophilic substitution. However, in the case of thiophene-based systems, direct substitution at the alpha-carbon is less common than substitution on the ring itself, especially if the ring is activated. The most relevant mechanism for substitution involving a group directly attached to the thiophene (B33073) ring is the Nucleophilic Aromatic Substitution (SNAr) pathway. For the methoxy group in 2-Methoxy-2-(thiophen-3-yl)acetonitrile to be displaced via a ring-mediated mechanism, the nucleophilic attack would occur on the thiophene ring, which would require significant activation.

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for modifying thiophene derivatives, particularly when the ring is substituted with strong electron-withdrawing groups. researchgate.netnih.gov The reaction typically proceeds through a two-step addition-elimination process. pressbooks.pub First, a nucleophile attacks an electron-deficient carbon atom of the thiophene ring, leading to the formation of a negatively charged intermediate. pressbooks.pubmasterorganicchemistry.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For a methoxy group to be the leaving group in an SNAr reaction on a thiophene ring, the ring must be sufficiently activated by electron-withdrawing substituents. Computational studies on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) show a stepwise pathway where the nucleophile initially adds to the C2 position of the thiophene. nih.gov The departure of the methoxy group (as methanol) is subsequently facilitated by a proton transfer. researchgate.netnih.gov The presence of electron-withdrawing groups is crucial as they stabilize the anionic intermediate. pressbooks.pubmasterorganicchemistry.com In the parent this compound, the thiophene ring lacks strong activation, making it less susceptible to classical SNAr reactions without further modification.

A key feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This complex results from the addition of the nucleophile to the aromatic ring, which temporarily disrupts the ring's aromaticity. nih.govfrontiersin.org These adducts are crucial reactive intermediates in SNAr reactions and, in some cases where they are sufficiently stabilized by multiple electron-withdrawing groups, can be isolated and characterized. wikipedia.orgresearchgate.net

Kinetic studies of SNAr reactions in thiophene systems provide valuable insights into their mechanism and reactivity. A kinetic study of the reactions of various 2-methoxy-3-X-5-nitrothiophenes with piperidine (B6355638) demonstrated that the reactions proceed via an SNAr mechanism where the initial nucleophilic addition is the rate-limiting step. consensus.app

The reactivity of the thiophene substrate is highly dependent on the nature of the substituents on the ring. The presence of electron-withdrawing groups significantly increases the rate of reaction by stabilizing the intermediate Meisenheimer complex. consensus.app This is illustrated by the second-order rate constants and derived electrophilicity parameters (E) for a series of substituted 2-methoxy-5-nitrothiophenes, which show a clear trend with the electron-withdrawing ability of the substituent at the 3-position. consensus.app For instance, the thiophene with a sulfonyl group (SO₂CH₃) at the 3-position is the most reactive, while the unsubstituted version (X=H) is the least reactive. consensus.app

Kinetic and Electrophilicity Data for the Reaction of 2-methoxy-3-X-5-nitrothiophenes with Piperidine in Methanol at 20°C. consensus.app
Substituent (X)Hammett Constant (σp)Second-Order Rate Constant k₁ (M⁻¹s⁻¹)Electrophilicity Parameter (E)
SO₂CH₃0.723.00 x 10⁻¹-17.18
CO₂CH₃0.451.10 x 10⁻²-18.91
CONH₂0.362.20 x 10⁻³-19.74
H0.006.00 x 10⁻⁶-21.33

A strong linear correlation between the electrophilicity parameters (E) and the Hammett constants (σ) further confirms that the electronic effect of the substituent governs the reactivity of the thiophene ring towards nucleophiles. consensus.app These findings suggest that the reactivity of this compound in SNAr reactions would be low unless electron-withdrawing groups are introduced onto the thiophene ring.

Reaction Mechanisms Pertaining to the Nitrile Functionality

The nitrile (or cyano) group is a versatile functional group in organic synthesis due to the electrophilic nature of its carbon atom and the presence of a carbon-nitrogen triple bond. researchgate.netlibretexts.org It can undergo a variety of transformations, including cyclization and addition reactions. researchgate.net

The nitrile group is frequently used as a key component in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net In the context of thiophene-based molecules, the nitrile functionality can participate in intramolecular or intermolecular cyclization reactions to construct fused ring systems. For example, appropriately substituted thienyl nitriles can undergo cyclization to form thieno[3,2-b]thiophenes or other condensed heterocyclic structures, which are valuable in materials science. mdpi.com The synthesis of condensed 2-methoxy-4-thienyl-3-cyanopyridines from the reaction of cycloalkanones with 2-(2-thienylmethylene)malononitrile showcases the utility of the nitrile group in building complex heterocyclic frameworks. nih.gov These reactions often proceed through a series of addition and condensation steps, where the nitrile group acts as an electrophile or is transformed into an intermediate that facilitates ring closure.

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org These addition reactions can transform the nitrile into various other functional groups. Common transformations include:

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and other organometallics add to the nitrile group to form an intermediate imine salt, which can be subsequently hydrolyzed to yield a ketone. libretexts.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form amides as intermediates, which can be further hydrolyzed to carboxylic acids. libretexts.org

Michael Addition: The anion formed by deprotonating the carbon alpha to the nitrile group can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. researchgate.net

These addition reactions are fundamental transformations of the nitrile functionality and are applicable to this compound, providing pathways to synthesize a variety of derivatives such as amines, ketones, and carboxylic acids.

Electrophilic and Radical Reactivity of the Thiophene Ring

The aromaticity of the thiophene ring allows it to undergo a variety of reactions, including those involving electrophilic and radical species. While thiophene is generally more reactive than benzene (B151609) in electrophilic substitutions, the presence of an electron-withdrawing substituent at the 3-position, such as the methoxyacetonitrile (B46674) group, deactivates the ring towards electrophilic attack. numberanalytics.comnih.gov Conversely, this electronic modification can influence the formation and fate of reactive intermediates and the potential for radical-mediated transformations.

Exploration of Reactive Intermediates (e.g., Hetarynes, Ketocarbenes, Thiophene-S-Oxides)

The reactivity of the thiophene ring can be channeled through highly energetic and transient species. Among these, thiophene-S-oxides are well-documented intermediates in the oxidation of thiophenes. researchgate.netsemanticscholar.org

Thiophene-S-Oxides: The oxidation of the sulfur atom in the thiophene ring disrupts the aromatic system and can lead to the formation of thiophene-S-oxide and subsequently thiophene-S,S-dioxide. wikipedia.org Thiophene-S-oxides are particularly interesting as they are not stable and often act as fleeting intermediates in oxidation reactions. researchgate.net Their existence was long inferred from the isolation of dimeric cycloaddition products, known as sesquioxides, which form as byproducts during the oxidation of thiophenes to their corresponding S,S-dioxides. semanticscholar.org

The controlled formation and isolation of thiophene-S-oxides can be achieved by moderating the oxidation process, often through the use of specific catalysts. For instance, the oxidation of thiophenes with peracids like meta-chloroperoxybenzoic acid (m-CPBA) can be stopped at the monoxide stage by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). semanticscholar.orgdntb.gov.ua The Lewis acid is believed to coordinate to the formed S-oxide, withdrawing electron density from the sulfur atom and thus hindering further oxidation to the S,S-dioxide. semanticscholar.org These S-oxide intermediates are valuable in synthesis as they can act as dienes in [4+2]-cycloaddition reactions. researchgate.net

Oxidizing SystemCatalyst/AdditiveIntermediateReference
Peracid (e.g., m-CPBA)Lewis Acid (e.g., BF₃·OEt₂)Thiophene-S-Oxide semanticscholar.org
Hydrogen PeroxideProton Acid (e.g., TFA)Thiophene-S-Oxide semanticscholar.org

This table summarizes catalytic systems used to generate thiophene-S-oxide as a reactive intermediate.

While less common for the thiophene nucleus compared to other systems, hetarynes and ketocarbenes represent other classes of potential reactive intermediates that could be explored in the chemistry of this compound under specific thermal, photochemical, or metal-catalyzed conditions.

Radical Additions to the Thiophene Moiety

While electrophilic substitution is a dominant reaction pathway for thiophenes, reactions involving radical species are also a key aspect of their chemistry. e-bookshelf.de Radical additions to the thiophene ring itself are less prevalent than substitution reactions but can be achieved under specific conditions. The substituent on the thiophene ring in this compound, particularly the cyano group, can play a significant role. The cyano group is known to function as a radical acceptor, providing a potential avenue for radical cascade reactions that could terminate on the nitrile functionality. rsc.org

The general mechanism for radical addition to an aromatic system involves the attack of a radical species on the π-system of the ring, forming a stabilized radical intermediate. The fate of this intermediate determines the final product. For the thiophene moiety in this compound, the addition of a radical (R•) could theoretically occur at any of the carbon positions, with the stability of the resulting radical adduct influencing the regioselectivity.

Furthermore, research into three-component radical cascade reactions has shown that vinyl radicals can add to isonitriles. researchgate.net This suggests that if a radical were formed on a species that subsequently adds to the thiophene ring of this compound, the resulting intermediate could potentially engage the nitrile group in further transformations. The efficiency and stereoselectivity of some photoinduced radical additions can be significantly enhanced by the presence of thiocarbonyl compounds, which can act as regulating reagents by trapping and stabilizing radical intermediates. organic-chemistry.org

Influence of Solvent Media and Catalytic Systems on Reaction Mechanisms

The course of chemical reactions involving this compound is profoundly influenced by the reaction environment. The choice of solvent and the presence of a catalyst can alter reaction rates, selectivity, and even the nature of the products formed by stabilizing or destabilizing transition states and intermediates.

Solvent Effects: The solvent medium can affect reactivity through its polarity, proticity, and ability to solvate charged or polar intermediates. In the context of thiophene chemistry, solvent choice is critical. For instance, in the catalytic oxidation of thiophene, the structure of the alkyl group in the solvent molecule has been shown to be a significant factor. sylzyhg.com Research on the oxidation of thiophene using H₂O₂ and a titanium-silicon molecular sieve catalyst demonstrated that a higher degree of isomerization in the alkyl groups of the solvent leads to a greater degree of thiophene oxidation. sylzyhg.com This suggests that steric and electronic properties of the solvent can influence the accessibility and reactivity of the catalytic sites.

SolventOxidantCatalystEffect on Thiophene OxidationReference
Hydrocarbons, AlcoholsH₂O₂TS-1, TS-1-DHigher isomerization of solvent's alkyl group increases oxidation degree. sylzyhg.com
Acetonitrile (B52724) (MeCN)CuCl₂-Facilitates conversion of (Z)-1-en-3-ynyl(butyl)sulfanes to 3-halothiophenes. mdpi.com
Tetrahydrofuran (B95107) (THF)CuBr₂-Solvent for the conversion of (Z)-1-en-3-ynyl(butyl)sulfanes to 3-bromothiophenes. mdpi.com

This table illustrates the impact of different solvent media on reactions involving thiophene and its derivatives.

Catalytic Systems: Catalysis is fundamental to controlling the reactivity of the thiophene ring. As mentioned, Lewis and Brønsted acids are used to control the extent of oxidation. semanticscholar.org Moreover, transition metal catalysis is a cornerstone for the synthesis and functionalization of thiophene derivatives. nih.govmdpi.com Palladium and copper catalysts are frequently employed in cross-coupling reactions to form C-C and C-S bonds, enabling the construction of complex thiophene-containing molecules. mdpi.com For instance, PdI₂ has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield thiophenes. mdpi.com Similarly, copper salts like CuCl₂ and CuBr₂ promote the cyclization of S-containing alkyne derivatives into substituted halothiophenes. mdpi.com More recently, nickel-catalyzed reductive coupling reactions have emerged as powerful tools for forming C(sp³)–C(sp²) bonds, a strategy that could potentially be applied to functionalize derivatives like this compound. acs.org

Advanced Derivatization and Functionalization Strategies for 2 Methoxy 2 Thiophen 3 Yl Acetonitrile

Methodologies for Structural Modification and Chemical Diversification

The structural framework of 2-methoxy-2-(thiophen-3-yl)acetonitrile offers three primary loci for chemical modification, enabling extensive diversification. These are: the aromatic thiophene (B33073) ring, the methoxy (B1213986) group, and the activated α-carbon adjacent to the nitrile.

Thiophene Ring Modification: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. ethernet.edu.et

Methoxy Group Transformation: The methoxy group can be cleaved to reveal a hydroxyl group, which can serve as a handle for subsequent functionalization through etherification or esterification.

α-Carbon Reactions: The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic and can be removed by a base to form a stabilized carbanion. msu.edulibretexts.org This nucleophile can then react with various electrophiles to form new carbon-carbon bonds. libretexts.org

These distinct reactive centers can be addressed selectively, often by choosing appropriate reagents and reaction conditions, to build a diverse library of derivatives.

Introduction of Diverse Functional Groups onto the Thiophene Nucleus

The thiophene ring is significantly more reactive towards electrophilic substitution than benzene (B151609). ethernet.edu.etnih.gov In a 3-substituted thiophene, such as the title compound, electrophilic attack predominantly occurs at the C2 and C5 positions, which are the most activated sites.

Common functionalization reactions include:

Halogenation: Bromination can be readily achieved using N-bromosuccinimide (NBS), typically in a solvent like tetrahydrofuran (B95107) (THF), to introduce a bromine atom, which can then be used in cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents under controlled conditions.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces a ketone functionality, which can be a precursor for further derivatization.

Table 1: Electrophilic Substitution Reactions on the Thiophene Nucleus

Reaction TypeTypical ReagentsFunctional Group IntroducedPotential Product Structure
BrominationN-Bromosuccinimide (NBS)-Br2-Bromo-5-(1-methoxy-1-cyanomethyl)thiophene
NitrationHNO₃/H₂SO₄-NO₂2-Nitro-5-(1-methoxy-1-cyanomethyl)thiophene
AcylationAcetyl chloride/AlCl₃-C(O)CH₃2-Acetyl-5-(1-methoxy-1-cyanomethyl)thiophene

Transformations and Modifications at the Methoxy Group

The methoxy group (-OCH₃) is a key functional handle that can be transformed to introduce new properties and allow for further derivatization. The most significant modification is its cleavage to form a hydroxyl group (-OH), a process known as demethylation.

Demethylation of aryl methyl ethers is a well-established transformation in organic synthesis. nih.gov This conversion can be achieved using various reagents that can effect the cleavage of the ether bond. Common methods include:

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can be used, often at elevated temperatures.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving ethers, typically used at low temperatures in an inert solvent like dichloromethane.

Nucleophilic Agents: Certain thiolates, such as lithium propanethiolate, can also be employed for demethylation.

The resulting hydroxyl group is significantly more versatile than the parent methoxy ether, enabling reactions such as O-alkylation to form new ethers or acylation to form esters, thereby expanding the molecular diversity.

Table 2: Reagents for Demethylation of the Methoxy Group

Reagent ClassSpecific ExampleTypical Conditions
Lewis AcidBoron tribromide (BBr₃)Dichloromethane, -78 °C to room temp.
Strong AcidHydrobromic acid (HBr)Acetic acid, reflux
NucleophileSodium thiomethoxide (NaSMe)DMF, reflux

Reactions Involving the α-Carbon of the Acetonitrile (B52724) Moiety

The carbon atom positioned between the thiophene ring and the nitrile group is known as the α-carbon. The electron-withdrawing nature of the adjacent cyano group renders the hydrogen atom attached to this carbon acidic. msu.edulibretexts.org Treatment with a suitable base results in deprotonation and the formation of a resonance-stabilized carbanion. This nucleophilic intermediate is a cornerstone for building molecular complexity through the formation of new carbon-carbon bonds.

Key reactions involving the α-carbon include:

Alkylation: The carbanion can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce various alkyl substituents at the α-position.

Condensation Reactions: The nucleophilic α-carbon can add to carbonyl compounds like aldehydes and ketones. For instance, a Knoevenagel-type condensation with an aldehyde, followed by elimination, can yield an α,β-unsaturated nitrile derivative. researchgate.netnih.gov

These reactions provide a powerful method for extending the carbon skeleton and introducing diverse structural motifs.

Table 3: C-C Bond Forming Reactions at the α-Carbon

Reaction TypeElectrophileBaseResulting Structure Type
AlkylationAlkyl Halide (R-X)Sodium Hydride (NaH)α-Substituted Acetonitrile
Knoevenagel CondensationAldehyde (R-CHO)Piperidine (B6355638)α,β-Unsaturated Acrylonitrile
Michael Additionα,β-Unsaturated KetoneSodium Ethoxide (NaOEt)Adduct with new C-C bond

Development of Precursors for More Complex Molecular Architectures

The strategic functionalization of this compound at its various reactive sites transforms it into a valuable precursor for more elaborate molecular structures. The derivatives obtained from the reactions described above can serve as building blocks in multi-step syntheses.

From the Nitrile Group: The cyano group itself is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or converted to an amide. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), affords a primary amine, opening up a vast area of amine chemistry.

From the Thiophene Ring: Halogenated derivatives of the thiophene ring are ideal substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the coupling of the thiophene core to other aromatic or vinyl systems, leading to the construction of conjugated materials and complex biaryl structures.

Cyclization Reactions: The introduction of appropriate functional groups on both the thiophene ring and the side chain can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, such as thienopyridines or other polycyclic aromatic structures. Thiophene-based compounds are often used as precursors for such syntheses. researchgate.net

By combining these strategies, this compound can be elaborated into a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Sophisticated Spectroscopic and Spectrometric Approaches for Structural Elucidation of 2 Methoxy 2 Thiophen 3 Yl Acetonitrile and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial data for structural confirmation. They provide information on the chemical environment, number, and connectivity of hydrogen and carbon atoms within the molecule.

For 2-Methoxy-2-(thiophen-3-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxy (B1213986) group, and the methine (α-carbon) proton. The thiophene ring protons would appear as multiplets in the aromatic region, with chemical shifts and coupling patterns characteristic of a 3-substituted thiophene. The methoxy group would present as a sharp singlet, while the methine proton, being adjacent to three electron-withdrawing groups (thiophene, methoxy, and nitrile), would appear as a downfield singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key expected resonances include those for the nitrile carbon, the carbons of the thiophene ring, the methoxy carbon, and the chiral α-carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a non-polar solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene H-2~7.5dd
Thiophene H-4~7.1dd
Thiophene H-5~7.3dd
-CH(OCH₃)CN~5.2s
-OCH₃~3.5s

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a non-polar solvent like CDCl₃.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C-2~127
Thiophene C-3~135
Thiophene C-4~128
Thiophene C-5~123
-CH(OCH₃)CN~65
-OCH₃~58
-C≡N~117

While 1D NMR provides primary data, 2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. Key techniques include COSY, HMQC (or HSQC), and HMBC.

Correlation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal cross-peaks between the adjacent protons on the thiophene ring (H-2 with H-4, H-4 with H-5), confirming their connectivity.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign each proton to its corresponding carbon atom, for example, linking the methoxy proton signal to the methoxy carbon signal and each thiophene proton to its respective ring carbon.

Heteronuclear Multiple-Bond Correlation (HMBC): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is critical for piecing together the molecular structure. sdsu.edu Key expected HMBC correlations for this compound would include a cross-peak from the methoxy protons to the α-carbon, and correlations from the methine proton to the nitrile carbon and the carbons of the thiophene ring (C-2, C-3, C-4). These long-range correlations establish the connectivity between the different functional groups. mdpi.com

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. scienceacademique.com

For this compound, the most diagnostic peak in the FT-IR and FT-Raman spectra would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the 2260–2240 cm⁻¹ region. Other key vibrational modes include C-H stretching from the aromatic thiophene ring and the aliphatic methoxy/methine groups, C=C stretching of the thiophene ring, and the C-O stretching of the methoxy group. iosrjournals.orgprimescholars.com The C-S bond stretching within the thiophene ring is also expected at lower wavenumbers. iosrjournals.org

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Thiophene Ring3100–3000
C-H Stretch (Aliphatic)-OCH₃, -CH3000–2850
C≡N StretchNitrile2260–2240
C=C StretchThiophene Ring1600–1400
C-O StretchMethoxy1200–1050
C-S StretchThiophene Ring850-650

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). ucr.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, making it indispensable for confirming the identity of a new compound. nih.gov

For this compound, with a molecular formula of C₈H₉NOS, HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm). This experimental mass is then compared to the calculated exact mass for the proposed formula. A close match provides strong evidence for the correct elemental composition. sciengine.com

Table 4: Predicted HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact MassHypothetical Found Mass
[C₈H₉NOS][M]⁺˙167.0405167.0403
[C₈H₁₀NOS]⁺[M+H]⁺168.0483168.0481
[C₈H₉NNaOS]⁺[M+Na]⁺190.0302190.0300

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive and detailed structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. scirp.org

An X-ray crystallographic analysis of this compound would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. researchgate.net The resulting data is typically presented in a standardized format, including crystallographic parameters that define the unit cell. researchgate.net

Table 5: Representative Crystallographic Data Parameters This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

ParameterDescription
Chemical FormulaC₈H₉NOS
Formula Weight167.23
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZMolecules per unit cell
Dcalc (g/cm³)Calculated density

Electronic Spectroscopy (UV-Vis and Spectrofluorimetry) for Conjugated Systems Analysis

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption spectroscopy and spectrofluorimetry, is used to study the electronic transitions within a molecule, particularly those involving conjugated π-systems.

The primary chromophore in this compound is the thiophene ring. The UV-Vis spectrum, typically recorded in a solvent like acetonitrile (B52724), would show absorption bands corresponding to π→π* electronic transitions within the ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the thiophene system and its substituents. nih.gov

Spectrofluorimetry is used to investigate the molecule's emission properties upon excitation at an appropriate wavelength. This analysis provides an emission spectrum, revealing the wavelengths of emitted light, and can be used to determine the fluorescence quantum yield. While thiophene itself is not strongly fluorescent, substitution can influence its emissive properties, and this technique serves to characterize any potential fluorescence. researchgate.net

Computational Chemistry and Theoretical Insights into 2 Methoxy 2 Thiophen 3 Yl Acetonitrile

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. A typical study would involve optimizing the molecular geometry of 2-Methoxy-2-(thiophen-3-yl)acetonitrile to find its most stable three-dimensional conformation. This optimized structure is the foundation for calculating a host of electronic properties. While DFT studies have been performed on various thiophene (B33073) derivatives, specific findings for this compound are not presently documented.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the specific energy values and spatial distribution of these orbitals have not been reported.

An MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. It illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An MEP analysis for this compound would identify the reactive centers of the molecule, but such a map is not currently available in the literature.

NBO analysis provides insight into the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. It can quantify charge transfer interactions between filled donor and empty acceptor orbitals, which stabilize the molecule. An NBO analysis would clarify the nature of bonding and delocalization within the thiophene ring and its substituents in this compound, though specific data is unavailable.

Advanced Molecular Dynamics (MD) Simulations for Solvation and Conformational Studies

Molecular Dynamics simulations could be employed to study the behavior of this compound in different solvent environments and to explore its conformational landscape over time. This would provide insights into how the solvent affects its structure and stability. To date, no MD simulation studies focusing on this specific compound have been reported.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions). These theoretical spectra are invaluable for interpreting and assigning experimental data. While methods for these predictions are well-established, theoretically calculated spectra for this compound are not found in the existing literature.

Computational Investigations into this compound Remain Elusive

Despite the growing application of computational chemistry in elucidating complex chemical processes, a thorough computational investigation into the reaction pathways and transition states of this compound has yet to be published in publicly available scientific literature.

Computational chemistry serves as a powerful tool to model and understand the intricate details of chemical reactions at a molecular level. Techniques such as Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces, identify intermediate structures, and calculate the energy barriers associated with transition states. This theoretical insight is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

A comprehensive computational study on the reaction pathways of this compound would typically involve:

Identification of Reactants, Products, and Intermediates: Defining the starting materials and potential products of a given transformation.

Geometry Optimization: Calculating the lowest energy three-dimensional structure for each molecule involved in the reaction.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path that connects reactants and products. This "saddle point" represents the transition state.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for a transition state) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the corresponding reactants and products to ensure the correct connection.

However, after a thorough review of available research, no specific studies detailing these computational insights for this compound could be identified. While research exists on the computational analysis of various thiophene-containing molecules and other organic nitriles, the specific reaction mechanisms and transition state analyses for the title compound are not documented.

The absence of such research presents an opportunity for future investigation. A computational study on this compound could provide valuable information regarding its reactivity, stability, and potential synthetic applications, thereby contributing to the broader understanding of thiophene chemistry. Until such studies are conducted and published, a detailed discussion on the computational investigation of its reaction pathways and transition states remains speculative.

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